molecular formula C10H20N8O5 B12728826 Arginine allantoinate CAS No. 59767-05-4

Arginine allantoinate

Cat. No.: B12728826
CAS No.: 59767-05-4
M. Wt: 332.32 g/mol
InChI Key: HVZKPCVTHGFSJK-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arginine allantoinate is a compound formed by the combination of arginine, an amino acid, and allantoin, a diureide of glyoxylic acid Arginine is known for its role in protein synthesis and as a precursor for nitric oxide, while allantoin is recognized for its skin-soothing and healing properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of arginine allantoinate typically involves the reaction of arginine with allantoin under controlled conditions. One common method is to dissolve arginine in water and then add allantoin to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The reaction conditions, such as temperature and pH, are carefully monitored to ensure optimal yield and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of reactors where arginine and allantoin are combined under controlled conditions. The reaction mixture is then subjected to purification processes, such as filtration and crystallization, to obtain the final product. Quality control measures are implemented to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Arginine allantoinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxides, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

Arginine allantoinate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its role in cellular processes and its potential as a therapeutic agent.

    Medicine: Investigated for its wound healing properties and potential use in treating skin conditions.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its skin-soothing properties.

Mechanism of Action

The mechanism of action of arginine allantoinate involves its interaction with cellular components and pathways. Arginine, as a precursor for nitric oxide, plays a crucial role in vasodilation and immune response. Allantoin, on the other hand, promotes cell proliferation and tissue regeneration. The combination of these effects results in enhanced wound healing and skin repair. The molecular targets include nitric oxide synthase and various growth factors involved in tissue regeneration.

Comparison with Similar Compounds

    Arginine: An amino acid with roles in protein synthesis and nitric oxide production.

    Allantoin: A compound known for its skin-soothing and healing properties.

    Citrulline: Another amino acid involved in the urea cycle and nitric oxide production.

    Ornithine: An amino acid that plays a role in the urea cycle and is a precursor for polyamines.

Uniqueness: Arginine allantoinate is unique due to the combination of the properties of arginine and allantoin. This dual functionality makes it particularly valuable in applications where both nitric oxide production and skin healing are desired. The compound’s ability to promote vasodilation and tissue regeneration simultaneously sets it apart from other similar compounds.

Properties

CAS No.

59767-05-4

Molecular Formula

C10H20N8O5

Molecular Weight

332.32 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2,5-dioxoimidazolidin-4-yl)urea

InChI

InChI=1S/C6H14N4O2.C4H6N4O3/c7-4(5(11)12)2-1-3-10-6(8)9;5-3(10)6-1-2(9)8-4(11)7-1/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H,(H3,5,6,10)(H2,7,8,9,11)/t4-;/m0./s1

InChI Key

HVZKPCVTHGFSJK-WCCKRBBISA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N.C1(C(=O)NC(=O)N1)NC(=O)N

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.C1(C(=O)NC(=O)N1)NC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.